B1575244 MART-1(24-33(34))

MART-1(24-33(34))

カタログ番号: B1575244
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a 118-amino acid transmembrane protein encoded on chromosome 9p24.1. It is predominantly expressed in melanocytes and melanoma cells, playing a critical role in melanosome biogenesis and pigmentation . The MART-1(27-35) epitope (amino acid sequence: AAGIGILTV) is a well-characterized immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs) in HLA-A2-positive individuals. This epitope is central to melanoma immunotherapy due to its high immunogenicity and frequent overexpression in melanoma .

特性

配列

AEEAAGIGIL(T)

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanoma antigen recognized by T-cells 1 (24-33(34)); MART-1(24-33(34))

製品の起源

United States

類似化合物との比較

Other Melanoma-Associated Antigens

MART-1(27-35) is often compared to other melanoma antigens like gp100 and tyrosinase in terms of immune reactivity and clinical utility:

  • gp100: A glycoprotein involved in melanin synthesis. While both gp100 and MART-1 are targeted in immunotherapy, MART-1(27-35) elicits stronger CTL responses in HLA-A2 contexts. Antibody responses to gp100 are less specific in melanoma-associated vitiligo compared to MART-1 .
  • Tyrosinase : An enzyme critical for melanin production. Unlike MART-1, tyrosinase-specific T-cell responses are less consistent across studies, with low reactivity observed in some patient cohorts .

Table 1: Immune Response Comparison of Melanoma Antigens

Antigen CTL Reactivity Antibody Prevalence in Melanoma-Associated Vitiligo Clinical Use in Immunotherapy
MART-1(27-35) High High (specific to melanoma) Widely used in DC vaccines
gp100 Moderate Moderate (non-specific) Adjunct in combination therapies
Tyrosinase Low/Controversial Rare Limited

Epitope Mimics of MART-1(27-35)

Database searches identified 12 naturally occurring peptides mimicking MART-1(27-35).

Table 2: Key Features of MART-1(27-35) and Epitope Mimics

Peptide Type Sequence Shared Residues (vs. MART-1) CTL Recognition Efficiency
MART-1(27-35) AAGIGILTV Full sequence 100% (baseline)
Mimic 1 AAGVGILTV P3–P7 + Gly at P5 85%
Mimic 2 AAGTGILTV P3–P7 + Gly at P5 78%

Structurally Modified Analogues

To enhance HLA-A2 binding, double-substitution strategies and β-amino acid replacements have been tested:

  • [Leu²⁸, β-HIle³⁰]MART-1(27-35) : This analogue showed 3-fold higher HLA-A2 affinity and prolonged complex stability compared to the wild-type peptide, improving T-cell recognition in vitro .

Table 3: Modified MART-1 Analogues

Analogue Modification Type HLA-A2 Affinity (Relative to Wild-Type) Stability Half-Life
[Leu²⁸]MART-1(27-35) Single substitution 1.5x 12 hours
[Leu²⁸, β-HIle³⁰]MART-1(27-35) Double substitution 3.0x 24 hours

Functional Interactions with Pmel17

MART-1 stabilizes Pmel17, a melanosomal glycoprotein critical for melanin polymerization. In MART-1-negative melanoma cells (e.g., WM266-4), Pmel17 degradation rates increase by 50%, highlighting MART-1’s role in maintaining melanosome integrity .

Clinical Implications

  • Immunotherapy: MART-1(27-35)-pulsed dendritic cell (DC) vaccines induce antigen-specific T-cell expansion, though clinical responses correlate better with determinant spreading (immune reactivity to secondary antigens like NY-ESO-1) .
  • Diagnostics: Antibody cocktails targeting MART-1, gp100, and tyrosinase improve melanoma detection in sentinel lymph nodes, with MART-1 providing the highest specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。